molecular formula C18H24N6O2 B6812708 3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide

3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide

Cat. No.: B6812708
M. Wt: 356.4 g/mol
InChI Key: HGNKSJDPVXBOLU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyridazine core, which is known for its biological activity and is often explored in drug discovery for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methyl groups at the 3 and 4 positions of the pyridazine ring can be achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Piperazine and Pyridine Moieties: The piperazine and pyridine groups are introduced via nucleophilic substitution reactions. The piperazine derivative can be reacted with a halogenated pyridine under basic conditions to form the desired linkage.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield hydroxylated derivatives, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity against certain biological targets. It could be explored for its antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological macromolecules.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors could make it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Netupitant: An antiemetic used to prevent nausea and vomiting caused by chemotherapy.

Uniqueness

Compared to similar compounds, 3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide offers a unique combination of structural features that may confer distinct biological activities. Its specific substitutions and functional groups could result in different binding affinities and selectivities for various biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12-13(2)21-22-18(26)15(12)17(25)20-11-14-5-4-6-19-16(14)24-9-7-23(3)8-10-24/h4-6H,7-11H2,1-3H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNKSJDPVXBOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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